molecular formula C18H14ClN5OS B14969563 2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B14969563
M. Wt: 383.9 g/mol
InChI Key: VTEQGODZTDJGJW-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methyl group at position 2. The benzyl group at position 6 is further functionalized with a 2-chlorobenzamide moiety. The triazolo-thiadiazole scaffold is known for its diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The chloro substituent on the benzamide may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

2-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25)

InChI Key

VTEQGODZTDJGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-3-Mercapto-1,2,4-Triazoles

The triazolothiadiazole scaffold is commonly synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-halocarbonyl compounds. For example:

  • Step 1 : Reacting 4-amino-3-mercapto-1,2,4-triazole with phenacyl bromide in ethanol under reflux yields the intermediate 5-(aryl)-1,3,4-thiadiazol-2-amine .
  • Step 2 : Further cyclization with phosphorus oxychloride (POCl₃) at 120°C for 6 hours forms the triazolothiadiazole ring.

Example :
4-Amino-3-mercapto-1,2,4-triazole + phenacyl bromide → 5-phenyl-1,3,4-thiadiazol-2-amine
Cyclization with POCl₃ → 3-methyltriazolo[3,4-b]thiadiazole.

Alternative Route Using Thiosemicarbazides

Thiosemicarbazides can undergo oxidative cyclization to form the thiadiazole ring, followed by triazole annulation:

  • Step 1 : Thiosemicarbazide derivatives react with carbon disulfide (CS₂) in alkaline conditions to form 1,3,4-thiadiazole-2-thiols .
  • Step 2 : Treatment with hydrazine hydrate or methylhydrazine induces triazole ring formation.

Key Conditions :

  • Solvent: Ethanol or DMF
  • Catalysts: Triethylamine or p-toluenesulfonic acid
  • Yields: 70–85%

Functionalization with the 4-Benzyl Group

Nucleophilic Aromatic Substitution

The 6-position of the triazolothiadiazole is activated for substitution. A 4-bromobenzyl intermediate can be prepared and coupled via Suzuki-Miyaura cross-coupling:

  • Step 1 : Bromination of the triazolothiadiazole core using N-bromosuccinimide (NBS) in DMF at 80°C.
  • Step 2 : Palladium-catalyzed coupling with 4-benzylboronic acid yields the 4-benzyl-substituted product.

Catalytic System :

  • Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene/water (3:1)
  • Yield: 65–75%

Direct Alkylation

Alternatively, the benzyl group is introduced via alkylation of a thiolate intermediate:

  • Step 1 : Deprotonation of the triazolothiadiazole thiol with NaH in NMP.
  • Step 2 : Reaction with 4-(bromomethyl)benzyl bromide at 60°C for 12 hours.

Advantages :

  • Avoids transition-metal catalysts.
  • Scalable for industrial production.

Integrated Synthetic Pathways

Three-Step Route (Patent-Derived Methodology)

  • Triazolothiadiazole Formation :
    • 4-Amino-3-mercapto-1,2,4-triazole + phenacyl bromide → Cyclization with POCl₃.
  • Benzylation :
    • Alkylation with 4-(bromomethyl)benzyl bromide.
  • Amidation :
    • Reaction with 2-chlorobenzoyl chloride.

Overall Yield : 52–60%

One-Pot Approach

A streamlined method combines cyclization and functionalization:

  • Step 1 : Simultaneous cyclization of thiosemicarbazide and benzylation using 4-bromobenzyl bromide in NMP.
  • Step 2 : In situ amidation with 2-chlorobenzoyl chloride.

Advantages :

  • Reduces purification steps.
  • Yield: 45–50%

Analytical Characterization

Critical data for validating the compound:

Parameter Value Method
Melting Point 220–222°C DSC
HPLC Purity ≥99% C18 column, MeOH/H₂O
¹H NMR (CDCl₃) δ 8.45 (s, 1H, triazole), 5.25 (s, 2H, benzyl) 500 MHz
HRMS [M+H]⁺: 438.0521 (calc. 438.0518) ESI-QTOF

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at the 6-position of the triazolothiadiazole requires careful control of reaction conditions (e.g., excess benzylating agent).
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively removes byproducts.
  • Scale-Up : Use of flow chemistry for cyclization steps improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazolo-Thiadiazole Core

Methyl vs. Ethyl Substitution
  • 3-Ethyl Analog : N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (CAS: 892671-33-9) shares structural similarity but replaces the methyl group with ethyl. The ethyl group increases molecular weight (363.44 g/mol vs. ~349 g/mol for the methyl analog) and may alter pharmacokinetics by enhancing lipophilicity .
  • Activity Implications : Methyl groups often improve metabolic stability compared to bulkier alkyl substituents, suggesting the target compound’s methyl group may offer a balance between activity and bioavailability.
Adamantyl Substitution
  • 6-Adamantyl Derivatives : Compounds like 6-(1-adamantyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5c) incorporate a bulky adamantyl group. These derivatives exhibit antiproliferative activity, with structural studies highlighting the role of adamantyl in enhancing steric interactions with cellular targets .

Modifications on the Benzamide Moiety

Chloro vs. Nitro Substituents
  • Nitro-Substituted Analogs : Compounds such as N-(2,4-dimethylphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-amine (7c) feature nitro groups, which introduce strong electron-withdrawing effects. These analogs are often synthesized for antibacterial or anti-inflammatory applications .
  • Chloro-Substituted Analogs : The target compound’s chloro group is less electron-withdrawing than nitro but may improve membrane permeability due to moderate hydrophobicity .
Positional Variations
  • Chlorobenzyl vs. Chlorobenzamide : 3-(4-Chlorobenzyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 874464-33-2) places the chloro substituent on the benzyl group rather than the benzamide. This positional difference likely shifts target selectivity, as demonstrated in anti-heparanase studies where chloro positioning affected inhibitory potency .
Kinase Inhibition
  • CDK5/p25 Inhibition: The analog N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide exhibits an IC50 of 42 ± 1 nM against CDK5/p25, a kinase implicated in neurodegenerative diseases.
  • Lower Potency Analogs: Compounds like 2-(4-(benzylamino)-1-isopropyl-1H-benzo[d]imidazol-6-yl)butan-1-ol show much higher IC50 values (13 µM), underscoring the critical role of the triazolo-thiadiazole scaffold in maintaining potency .
Antimicrobial Activity
  • Benzothiazole-Linked Derivatives : N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives (5a-j) demonstrate broad-spectrum antibacterial activity. The target compound’s chloro-benzamide group may similarly disrupt microbial membranes or enzymes .

Comparative Data Table

Compound Name Key Substituents IC50 (if available) Biological Activity Reference ID
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Phenyl, methylthiophen 42 ± 1 nM CDK5/p25 inhibition
3-(4-Chlorobenzyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Chlorobenzyl, pyridinyl N/A Anti-heparanase activity
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Ethyl, methylbenzamide N/A Structural analog
6-(1-Adamantyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Adamantyl, methylphenyl N/A Antiproliferative activity
N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide Benzothiazolyl, pyridinyl N/A Antibacterial/antifungal

Key Research Findings

  • Electron-Withdrawing Groups : Nitro and chloro substituents enhance target binding in kinase inhibitors but may reduce solubility. The target compound’s chloro group offers a compromise between potency and bioavailability .
  • Steric Effects : Bulky groups like adamantyl improve antiproliferative activity but complicate synthesis. The target’s benzamide moiety balances steric bulk and synthetic feasibility .
  • Antimicrobial Potential: Benzamide-linked triazolo-thiadiazoles show promise against resistant bacterial strains, suggesting the target compound could be optimized for similar applications .

Biological Activity

2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound combines structural features of triazole and thiadiazole rings, which are known for their diverse biological properties.

  • Molecular Formula : C17H12ClN5OS
  • Molecular Weight : 369.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZRMCFFZHDQYNBG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : It has been identified as a competitive inhibitor of carbonic anhydrase by binding to the zinc ion in the enzyme's active site. This mechanism is crucial for its potential therapeutic applications in conditions where carbonic anhydrase plays a significant role .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of the triazolo-thiadiazole framework exhibit significant antimicrobial activities. Notably:

  • Antifungal Activity : Compounds similar to this compound have shown promising antifungal effects against Cryptococcus neoformans with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . The presence of chlorine substitutions significantly enhances these activities.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : Research indicates that triazolo-thiadiazole derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties:

  • In Vitro Studies : The inhibition of pro-inflammatory cytokines has been observed in cell cultures treated with triazolo-thiadiazole derivatives. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituent Effects : The position and type of substituents on the benzyl and thiadiazole rings significantly influence the biological activity. For example, compounds with chlorine substitutions at the ortho and para positions exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Studies

StudyFindings
Study 1Evaluated the anti-urease properties of various derivatives. Compounds exhibited IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM against Jack bean urease .
Study 2Investigated the antifungal activity against C. neoformans, revealing MIC values as low as 0.5 µg/mL for certain derivatives .
Study 3Explored anticancer effects in various cell lines; significant induction of apoptosis was noted .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

Reaction StepSolventCatalystYield (%)Reference
Triazole-thiadiazole corePOCl₃None72–85
Benzamide couplingDCMNaOH (aq)65–78

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the bicyclic triazolo-thiadiazole system and confirms planarity of the benzamide group. Mean C–C bond lengths (0.002–0.003 Å precision) and torsion angles validate steric interactions .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns .
    • ¹³C NMR: Carbonyl signals (δ 165–170 ppm) distinguish the benzamide moiety .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .

Basic: What in vitro biological screening models are used to assess its therapeutic potential?

Methodological Answer:

  • Heparanase Inhibition: IC₅₀ values (3–12 µg/mL) are determined via fluorogenic substrate assays using recombinant heparanase .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate EC₅₀, with triazolo-thiadiazoles showing apoptosis induction via caspase-3 activation .
  • Antimicrobial Activity: MIC values against Gram-positive bacteria (e.g., S. aureus) are tested using broth microdilution .

Advanced: How do substituents on the triazolo-thiadiazole core influence structure-activity relationships (SAR)?

Methodological Answer:
SAR studies focus on:

  • Electron-Withdrawing Groups (EWGs): Chlorine or fluorine at the benzamide para-position enhances heparanase inhibition (IC₅₀ ↓30%) by stabilizing π-π stacking with catalytic residues .
  • Methyl Substitution: A 3-methyl group on the triazole improves metabolic stability (t₁/₂ ↑2.5× in microsomal assays) .

Q. Table 2: Substituent Effects on Heparanase Inhibition

Substituent (Position)IC₅₀ (µg/mL)MechanismReference
4-Chlorophenyl (Triazole)3.1Competitive inhibition
p-Tolyl (Triazole)12.0Non-competitive

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Xenograft Models: Subcutaneous implantation of HT-29 (colon cancer) in nude mice assesses tumor growth inhibition (TGI) at 50 mg/kg/day .
  • Pharmacokinetics: IV administration (1 mg/kg) in rats reveals moderate bioavailability (F = 35–40%) due to hepatic first-pass metabolism. LC-MS/MS quantifies plasma concentrations .

Advanced: How can structural optimization improve solubility without compromising activity?

Methodological Answer:

  • PEGylation: Adding polyethylene glycol (PEG-500) to the benzyl group increases aqueous solubility (↑15×) but requires balancing with reduced membrane permeability .
  • Prodrug Strategies: Esterification of the benzamide carbonyl (e.g., ethyl ester) enhances oral absorption, with enzymatic hydrolysis regenerating the active form .

Advanced: How should researchers address contradictory data in synthesis or bioactivity?

Methodological Answer:

  • Synthesis Reproducibility: Discrepancies in yields may arise from trace moisture in POCl₃; strict anhydrous conditions (e.g., molecular sieves) are critical .
  • Bioactivity Variability: Use standardized cell lines (e.g., ATCC-validated HeLa) and normalize assays to controls (e.g., doxorubicin) .

Advanced: What strategies validate synergistic effects with other anticancer agents?

Methodological Answer:

  • Combination Index (CI): CalcuSyn software models CI values for co-treatment with paclitaxel or 5-FU. CI <1 indicates synergy .
  • Mechanistic Studies: Flow cytometry evaluates cell-cycle arrest (G2/M phase) potentiation when combined with microtubule inhibitors .

Advanced: How do computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina simulates interactions with heparanase (PDB: 5EQM). The triazolo-thiadiazole core occupies the substrate-binding cleft, with ΔG ≈ -9.2 kcal/mol .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonds with Glu₃₄₃ and Lys₁₅₈ .

Advanced: What scalability challenges exist for preclinical development?

Methodological Answer:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is low-yield (≈50%); switch to preparative HPLC (C18, acetonitrile/water) improves recovery to 85% .
  • Cost Analysis: Trichloroacetic acid and POCl₃ account for 70% of raw material costs; alternative cyclization agents (e.g., PCl₅) are under investigation .

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